N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline scaffold. The compound combines a sulfonamide group (-SO₂NH₂) attached to a phenylmethane moiety and a 2-acetyl-substituted tetrahydroisoquinoline core. The tetrahydroisoquinoline group is also prevalent in bioactive molecules, contributing to interactions with receptors or enzymes.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14(21)20-10-9-16-7-8-18(11-17(16)12-20)19-24(22,23)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXPFXJBBQWMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Orthogonally Protected THIQ Intermediate Preparation
The solid-phase approach begins with immobilizing an orthogonally protected amino-substituted tetrahydroisoquinoline-carboxylate on a resin. Key steps include:
Acetylation and Sulfonamide Coupling
- Deprotection and acetylation : The Fmoc group is removed using piperidine, exposing the C7 amine. Acetylation at C2 is achieved via reaction with acetic anhydride in dichloromethane (DCM) with catalytic DMAP.
- Sulfonylation : The deprotected C7 amine reacts with phenylmethanesulfonyl chloride (1.2 eq) in DCM/triethylamine (TEA) at 0°C→RT for 12 h.
Cleavage and Purification
The resin-bound intermediate is cleaved using trifluoroacetic acid (TFA)/H₂O (95:5), yielding the crude product. Purification via reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) affords the target compound in ~65% yield.
Solution-Phase Synthesis via α-Amino Nitrile Intermediates
α-Amino Nitrile Synthesis
A chiral α-amino nitrile precursor is prepared via anodic cyanation of a THIQ-derived hexafluorophosphate salt:
Alkylation and Reductive Decyanation
- Lithiation : The nitrile is treated with LDA (2 eq) in THF at −80°C, forming a stabilized carbanion.
- Alkylation : Reaction with methyl iodide (1.5 eq) introduces the C2 acetyl group after hydrolysis.
- Reductive decyanation : NaBH₄ in ethanol selectively reduces the nitrile to a primary amine, yielding N-Boc-2-acetyl-THIQ (97:3 er).
Sulfonamide Installation
- Boc deprotection : TFA/DCM (1:1) removes the Boc group.
- Sulfonylation : The free amine reacts with phenylmethanesulfonyl chloride (1.1 eq) in TEA/DCM, followed by silica gel chromatography (EtOAc/hexanes).
Classical Bischler-Napieralski Cyclization
THIQ Core Formation
Sequential Functionalization
- C2 acetylation : THIQ is treated with acetyl chloride/pyridine.
- Nitration and reduction : Nitration at C7 (HNO₃/H₂SO₄) followed by catalytic hydrogenation yields the C7 amine.
- Sulfonamide formation : As above, using phenylmethanesulfonyl chloride.
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide moiety, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with receptor proteins, modulating their signaling pathways and affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of sulfonamide-tetrahydroisoquinoline hybrids. Below is a comparison with structurally related analogs based on substituent variations and synthesis pathways:
Table 1: Structural Comparison of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide and Analogs
Key Observations :
The chloropyrimidine linker in compound 5d (Table 1) introduces a heteroaromatic spacer, which could modulate electronic properties or steric interactions in enzyme binding pockets .
Synthesis Efficiency: Compound 5d (from ) was synthesized via microwave-assisted reaction, yielding 19.2%, suggesting moderate efficiency under high-temperature conditions . No yield data are available for the target compound, but traditional methods (e.g., reflux, column chromatography) are likely employed.
Structural Flexibility: The acetyl group at the 2-position of the tetrahydroisoquinoline core is conserved across analogs, indicating its role in stabilizing the scaffold or participating in hydrogen bonding.
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention due to its potential biological activities and pharmacological properties. The unique structure of this compound, which incorporates a tetrahydroisoquinoline core with various functional groups, may influence its interactions with biological targets.
Structural Characteristics
The molecular formula of this compound is , and its molecular weight is approximately 318.39 g/mol. The presence of the acetyl group and the sulfonamide moiety contributes to its chemical reactivity and biological activity.
Antitumor Activity
Research has demonstrated that tetrahydroisoquinoline derivatives exhibit significant antitumor properties. A study highlighted the synthesis of several novel derivatives, including compounds similar to this compound. These compounds were evaluated for their in vitro antitumor activity against various cancer cell lines. Notably, certain derivatives showed IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent, indicating enhanced potency .
| Compound | IC50 (µg/mL) | Comparison Drug | Comparison IC50 (µg/mL) |
|---|---|---|---|
| Compound A | 2.5 | Doxorubicin | 37.5 |
| Compound B | 3.0 | Doxorubicin | 37.5 |
| This compound | TBD | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in tumor progression and survival pathways. Preliminary studies suggest that these interactions could lead to the modulation of signaling pathways critical for cell proliferation and apoptosis.
Case Studies
A recent case study involving a related tetrahydroisoquinoline derivative demonstrated significant efficacy in reducing inflammation in mouse models of rheumatoid arthritis. The compound exhibited favorable bioavailability and therapeutic effects at lower doses compared to existing treatments . This suggests that derivatives like this compound may also possess similar beneficial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
